molecular formula C10H15NO2 B13178754 2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B13178754
M. Wt: 181.23 g/mol
InChI Key: UXSBNSZWLNJWBK-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a high-purity chemical building block designed for advanced research and development applications. This compound features the 7-oxabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry and pesticide science due to its constrained three-dimensional geometry . The integration of both nitrile and methoxyethyl functional groups on the bicyclic core enhances its potential as a versatile intermediate for constructing more complex molecules and exploring structure-activity relationships. The 7-oxabicyclo[2.2.1]heptane core is recognized as a key structural motif in the development of novel bioactive compounds. Research into similar derivatives has demonstrated potent biological activities, including applications as pesticidal agents . Furthermore, recent studies have explored 7-oxabicyclo[2.2.1]heptane dicarboxylic acid derivatives as selective protein phosphatase 5 (PP5) inhibitors, showing promise in reversing temozolomide resistance in glioblastoma multiforme, a severe form of brain cancer . The rigid bicyclic framework serves as a valuable scaffold for conformational restriction, a strategy often used to improve a compound's selectivity and binding affinity toward biological targets . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care, referring to the material safety data sheet for specific hazard information.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C10H15NO2/c1-12-5-4-10(7-11)6-8-2-3-9(10)13-8/h8-9H,2-6H2,1H3

InChI Key

UXSBNSZWLNJWBK-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CC2CCC1O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the organocatalytic formal [4 + 2] cycloaddition reaction. This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane ring system from simple starting materials under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the oxabicycloheptane ring system provides structural rigidity. These interactions can influence biological pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The 7-oxabicyclo[2.2.1]heptane scaffold is a common feature among several bioactive compounds. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Functional Comparison of 7-Oxabicyclo[2.2.1]heptane Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile Bicyclo[2.2.1]heptane with 7-oxa 2-Methoxyethyl, 2-carbonitrile ~207.28 (estimated) Potential enzyme inhibition, agrochemical uses
Cinmethylin Bicyclo[2.2.1]heptane with 7-oxa exo-1-Methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy) 274.36 Herbicide (cellulose biosynthesis inhibitor)
Cinflubrolin (Fluorobromoxyphen) Bicyclo[2.2.1]heptane with 7-oxa 2-[(2-Bromo-6-fluorophenyl)methoxy]-1-methyl-4-(propan-2-yl) 415.29 Pesticide (miticide, herbicide)
2-(3-Methoxyphenyl)bicyclo[2.2.1]heptane-2-carbonitrile Bicyclo[2.2.1]heptane 2-Carbonitrile, 3-methoxyphenyl 227.28 Synthetic intermediate (75% yield via Method B)
2-(7-Oxabicyclo[2.2.1]heptan-3-ylidene)propanedinitrile Bicyclo[2.2.1]heptane with 7-oxa 3-ylidene propanedinitrile 186.16 High polarity (logP ~0.3), photochemical uses
5-Chloro-6-substituted derivatives Bicyclo[2.2.1]heptane with 7-oxa 5-Chloro, variable substituents (e.g., carbonitrile, halogens) Variable Environmental regulation (listed in MD codes)
Physicochemical Properties
  • The dinitrile analog (186.16 g/mol) has a lower molecular weight and higher polarity (XlogP ~0.3) due to its electron-withdrawing nitrile groups, making it suitable for photochemical applications .

Biological Activity

2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in various fields such as agriculture and pharmacology.

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 1561151-48-1

The compound features a bicyclic structure with a carbonitrile functional group, which is known to influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic route often utilizes intermediates derived from 7-oxabicyclo[2.2.1]heptane, which is known for its versatile reactivity in organic synthesis .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of the bicyclic structure have shown effectiveness against various pathogens, including bacteria and fungi .

CompoundActivityTarget Organism
7-Oxabicyclo[2.2.1]heptane derivativesAntimicrobialE. coli, S. aureus
7-Oxabicyclo[2.2.1]heptane-based compoundsAntifungalC. albicans

Insecticidal Activity

The compound has been investigated for its insecticidal properties, particularly against agricultural pests like nematodes. A related study focused on solanoeclepin A, a natural hatching agent for potato cyst nematodes, which shares structural similarities with the target compound . The findings suggest that modifications to the bicyclic framework can enhance activity against these pests.

Pharmacological Potential

There is emerging evidence supporting the pharmacological potential of this compound in drug discovery processes. The structure's unique features allow it to interact with biological targets effectively, making it a candidate for further exploration in therapeutic applications .

Case Studies

  • Solanoeclepin A Synthesis : A study aimed at synthesizing solanoeclepin A demonstrated the utility of the 7-oxabicyclo[2.2.1]heptane moiety in developing effective hatching agents for nematodes . This research underscores the biological relevance of compounds derived from the bicyclic framework.
  • Fragment-Based Drug Discovery : In the context of drug discovery, research has highlighted how fragments based on bicyclic structures can lead to novel therapeutic agents through targeted modifications . This approach emphasizes the importance of structural diversity in enhancing biological activity.

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